2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid
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Overview
Description
2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid: Similar structure but with one less methoxy group.
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares the methoxy and hydroxy groups but has a different core structure.
3,5-Dimethoxy-4-hydroxycinnamic acid: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid is unique due to its specific arrangement of functional groups and the indole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106283-35-6 |
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Molecular Formula |
C18H13NO6 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
14-hydroxy-4,15-dimethoxy-11-oxo-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaene-13-carboxylic acid |
InChI |
InChI=1S/C18H13NO6/c1-24-8-4-3-7-5-10-12-11(9(7)6-8)16(25-2)15(20)14(18(22)23)13(12)17(21)19-10/h3-6,20H,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
PBIVDHVDLKRNLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=C(C(=C3OC)O)C(=O)O |
Origin of Product |
United States |
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